1-Ethyl-3-methylcyclobutane-1-carbaldehyde
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Overview
Description
1-Ethyl-3-methylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O It is a member of the cyclobutane family, characterized by a four-membered ring structure with an ethyl and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-ethyl-3-methylcyclobutanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-ethyl-3-methylcyclobutene followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-Ethyl-3-methylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It serves as an intermediate in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in biochemical processes. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products .
Comparison with Similar Compounds
- 1-Ethyl-1-methylcyclobutane-1-carbaldehyde
- 1-Ethyl-2-methylcyclobutane-1-carbaldehyde
- 1-Ethyl-3-methylcyclobutanol
Comparison: 1-Ethyl-3-methylcyclobutane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-ethyl-3-methylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-3-8(6-9)4-7(2)5-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
XLRACBOVQXPUES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)C)C=O |
Origin of Product |
United States |
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